Product packaging for Cyclopenta[c]thiopyran(Cat. No.:CAS No. 270-63-3)

Cyclopenta[c]thiopyran

Cat. No.: B14757741
CAS No.: 270-63-3
M. Wt: 134.20 g/mol
InChI Key: WITCGPMUKHXQGW-UHFFFAOYSA-N
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Description

Cyclopenta[c]thiopyran is a specialized thiopyran derivative fused with a cyclopentane ring, serving as a valuable scaffold in medicinal chemistry and materials science research. In pharmaceutical development, tricyclic thiopyran-2-one derivatives, which share structural features with this compound, have been investigated for their potential in the treatment of viral infections and diseases including AIDS . Furthermore, thiopyran structures are found in compounds that act as inhibitors for key enzymes such as inducible nitric oxide synthase and monoamine oxidase B, indicating their relevance in neuropharmacology and inflammation research . Beyond biomedical applications, the planarity of the thiopyran-4-ylidene moiety makes substituted analogues promising for use in advanced materials . Researchers are exploring these cores for applications in organic electronics, including synthetic metals and organic light-emitting diodes (OLEDs), due to their good electron transport properties . The structural framework of this compound is also of significant interest in synthetic chemistry, where it can be utilized to build more complex polycyclic systems, such as triaryl-3aH-benzo[3,4]cyclopenta[1,2-b]thiophenes, via rearrangement reactions . This product is intended for research purposes only and is not approved for use in humans or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6S B14757741 Cyclopenta[c]thiopyran CAS No. 270-63-3

Properties

CAS No.

270-63-3

Molecular Formula

C8H6S

Molecular Weight

134.20 g/mol

IUPAC Name

cyclopenta[c]thiopyran

InChI

InChI=1S/C8H6S/c1-2-7-4-5-9-6-8(7)3-1/h1-6H

InChI Key

WITCGPMUKHXQGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CSC=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Cyclopenta C Thiopyran and Its Derivatives

Direct Synthesis Approaches to the Cyclopenta[c]thiopyran Scaffold

The direct construction of the bicyclic this compound core can be achieved through several strategic approaches, primarily involving the formation of one of the constituent rings onto a pre-existing partner ring.

Cyclization Reactions in this compound Formation

Cyclization reactions are the most common strategies for constructing the thiopyran ring. These methods often involve the reaction of a five-membered ring precursor with a synthon that provides the necessary atoms for the sulfur-containing six-membered ring.

One of the most powerful methods for the synthesis of six-membered rings is the Diels-Alder reaction, or [4+2] cycloaddition. In the context of thiopyran synthesis, this typically involves a hetero-Diels-Alder reaction where a thiocarbonyl compound (a thiodienophile) reacts with a 1,3-diene. arizona.edu To form the this compound system, a substituted cyclopentadiene (B3395910) would serve as the diene component, reacting with a suitable thiocarbonyl compound. The regioselectivity of such cycloadditions is a critical consideration, governed by the electronic properties of the substituents on both the diene and the dienophile. arizona.edu

Intramolecular radical cyclizations also offer a pathway to fused ring systems. For instance, a highly diastereoselective 5-exo radical cyclization has been successfully used to prepare cis-fused cyclopenta-pyridazinones, demonstrating the utility of radical-based methods in constructing fused five-membered rings. researchgate.net A similar strategy could be envisioned for this compound, where a radical generated on a substituent attached to a thiopyran ring closes onto the cyclopentyl moiety, or vice versa.

Catalyst-driven processes have also emerged for the construction of thiopyran-fused polycyclic aromatic hydrocarbons. A one-pot method involving platinum(II)-catalyzed ring-expansion and 6-endo cyclization has been reported for related systems. nih.gov This highlights the potential of transition metal catalysis to orchestrate complex cyclizations leading to fused thiopyran scaffolds. nih.gov

Cyclization Strategy Required Precursors Key Features Reference
Hetero-Diels-AlderSubstituted Cyclopentadiene + Thiocarbonyl Compound[4+2] cycloaddition, regioselectivity is key. arizona.edu
Intramolecular Radical CyclizationAcyclic precursor with radical initiator and acceptorCan provide high diastereoselectivity for fused systems. researchgate.net
Platinum(II)-Catalyzed Cyclization2,5-di(1-en-3-ynyl)thiophene precursorsOne-pot ring-expansion and 6-endo cyclization. nih.gov

Ring-Opening and Rearrangement Strategies for this compound Synthesis

Alternative to direct cyclizations, ring-opening and rearrangement reactions of strained precursors can provide access to the this compound skeleton. Such strategies often leverage the release of ring strain as a thermodynamic driving force.

The Cloke-Wilson rearrangement, for example, involves the ring-opening of cyclopropyl (B3062369) ketones, imines, or thioketones to form five-membered heterocycles like dihydrofurans, pyrrolines, and dihydrothiophenes. docksci.com While this specific rearrangement typically yields five-membered rings, the underlying principle of using strained-ring precursors for heterocycle synthesis is broadly applicable. A conceptually similar strategy starting from a vinylcyclopropane (B126155) derivative attached to a sulfur-containing moiety could potentially be designed to undergo rearrangement and cyclization to form the six-membered thiopyran ring.

More recently, catalyst-controlled intramolecular C-S fusion reactions have been developed for the synthesis of both dihydrothiophene (five-membered) and thiopyran (six-membered) frameworks from the same α-allyl-β′-oxodithioester precursors. scielo.org.mx The regioselectivity is controlled by the choice of catalyst; for instance, a palladium catalyst can activate the Cδ–H bond of the allyl group to facilitate a C-S coupling that forms the six-membered thiopyran ring. scielo.org.mx This demonstrates a sophisticated strategy where ring size is dictated by the catalytic system, offering a potential route to the this compound core from a suitably designed substrate.

Functionalization and Diversification of this compound Systems

Once the core scaffold is synthesized, its functionalization is crucial for exploring structure-activity relationships and developing new applications.

Regioselective Functional Group Introduction on the this compound Core

Achieving regioselectivity in the functionalization of heterocyclic systems is a significant synthetic challenge. The inherent electronic properties of the this compound ring system, influenced by the sulfur heteroatom and the fused ring structure, will dictate the preferred positions for electrophilic or nucleophilic attack.

A powerful strategy for controlling reactivity is the use of directing groups. A modular synthetic route to tetra-arylated thiophenes, for example, relies on an ester activating/directing group to control the sequential functionalization at each position of the thiophene (B33073) ring via regioselective halogenations and cross-coupling reactions. nih.gov This principle is directly translatable to the this compound system, where the introduction of a suitable directing group could enable the selective modification of specific positions on either the cyclopentane (B165970) or thiopyran portion of the molecule.

Furthermore, the direct C-H thianthrenation of unactivated olefins has been shown to proceed with high regioselectivity, proposed to occur via an inverse-electron-demand hetero-Diels–Alder reaction. nih.gov This illustrates that regioselectivity can also be achieved by carefully choosing reagents and reaction conditions that favor a specific mechanistic pathway, allowing for the functionalization of otherwise unreactive C-H bonds.

Stereo- and Enantioselective Synthesis of Chiral this compound Analogues

The introduction of stereocenters into the this compound framework is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

One established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. An efficient enantioselective synthesis of (R)- and (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids has been achieved using a chiral oxazolidinone auxiliary to direct a conjugate hydride reduction and subsequent asymmetric protonation. nih.gov This demonstrates the power of auxiliary-mediated approaches for creating chiral thiopyran derivatives with high enantiomeric purity. nih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient and elegant approach to chiral molecules. frontiersin.org

Significant progress has been made in the organocatalytic asymmetric synthesis of thiopyran derivatives. An unprecedented enantioselective approach to the 3,4-dihydro-2H-thiopyran scaffold has been developed through a formal thio [3+3] cycloaddition. nih.govfigshare.com This reaction, which involves a Michael-aldol condensation cascade, is catalyzed by a chiral organocatalyst and utilizes a specially designed binucleophilic bisketone thioether. nih.govacs.org The process is highly regioselective and produces dihydrothiopyrans with two contiguous stereocenters in excellent yields and enantioselectivities. acs.org

In a closely related oxygen-containing system, an enantioselective synthesis of spiropyrazolone-fused cyclopenta[c]chromen-4-ones was achieved via a (3+2) cycloaddition. The reaction, which uses a cinchona-alkaloid derived hydrogen-bonding catalyst, creates products with five contiguous stereocenters in high yields and excellent stereoselectivities (up to 99% ee). This result on the analogous cyclopenta[c]chromenone core strongly suggests that similar asymmetric catalytic strategies could be successfully applied to the synthesis of chiral this compound derivatives.

Reaction Type Catalyst/Auxiliary Substrates Product Type Stereoselectivity Reference
Formal Thio [3+3] CycloadditionChiral OrganocatalystBinucleophilic bisketone thioethers + α,β-Unsaturated aldehydes3,4-Dihydro-2H-thiopyranHigh enantioselectivity nih.govacs.org
Conjugate Reduction / Asymmetric ProtonationChiral Oxazolidinone Auxiliaryα,β-Unsaturated carboximideTetrahydro-2H-thiopyran-3-carboxylic acidHigh enantiomeric excess (ee) nih.gov
(3+2) CycloadditionCinchona-Alkaloid Catalyst3-Homoacylcoumarins + α,β-Unsaturated pyrazolonesSpiro-fused Cyclopenta[c]chromenone>25:1 dr, up to 99% ee
Diastereoselective Control in this compound Synthesis

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, and the construction of the this compound ring system is no exception. While direct studies on the diastereoselective synthesis of the parent this compound are limited, significant insights can be drawn from methodologies developed for structurally related fused heterocyclic systems. The principles governing stereocontrol in the formation of analogous cyclopenta[c]furans and other fused thiopyrans provide a strong foundation for predicting and achieving diastereoselectivity in the synthesis of this compound derivatives.

One key strategy for achieving diastereoselective synthesis is through multicomponent reactions. For instance, the diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines has been successfully employed for the synthesis of highly substituted cyclopenta[c]furan derivatives. nih.gov This reaction, often catalyzed by Lewis acids like indium, proceeds through the in-situ generation of enamines followed by two sequential cyclization steps. nih.gov The diastereomeric ratio of the products can be significantly influenced by the steric bulk of the amine used, with less sterically hindered amines often leading to higher diastereoselectivity. nih.gov

Another relevant approach involves the base-induced ring contraction of 3,6-dihydro-2H-thiopyrans. This method has been utilized to synthesize cyclopentenes with a degree of diastereoselectivity that is dependent on the nature of the electron-withdrawing group at the 2-position of the dihydrothiopyran and the substitution pattern of the original diene component. researchgate.net In some instances, the reaction proceeds through the formation of a vinyl cyclopropane (B1198618) intermediate, and the highly diastereoselective rearrangement of this intermediate to a cyclopentene (B43876) has been demonstrated. researchgate.net

Furthermore, the diastereoselective synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides highlights the influence of the oxidizing agent and the stereochemistry of the starting sulfide (B99878) on the final product distribution. The oxidation of a cis-sulfide can lead to two different diastereoisomers, an anti-cis sulfoxide (B87167) (oxygen in an equatorial position) and a syn-cis sulfoxide (oxygen in an axial position). chemistryviews.org The choice of oxidant and reaction conditions can favor the formation of one diastereomer over the other.

These examples from related systems underscore the potential for achieving high levels of diastereoselective control in the synthesis of this compound derivatives through careful selection of catalysts, substrates, and reaction conditions.

Advanced Synthetic Transformations Involving this compound Precursors

The development of novel synthetic methods provides access to increasingly complex and functionally diverse molecules. For this compound and its fused analogues, several advanced synthetic transformations, including photochemical routes, transition metal-catalyzed reactions, and multi-component strategies, have emerged as powerful tools.

Photochemical Synthesis Routes to this compound and Fused Systems

Photochemistry offers unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal reactions. A notable photochemical approach to cyclopenta[c]-fused systems involves the irradiation of coumarin (B35378) or thiocoumarin derivatives. Specifically, the photochemical reaction of 2-oxo-2H-1-benzothiopyran-4-carbonitriles with an alkene, such as 2,3-dimethylbut-2-ene, leads to the selective formation of cyclopenta[c]thiobenzopyrans. nih.govrsc.org This transformation proceeds through the triplet excited state of the thiocoumarin derivative, where the alkene adds across the nitrile and the C3-C4 double bond of the heterocyclic ring. nih.govrsc.org The initial product is an imine, which can be subsequently hydrolyzed to the corresponding ketone. rsc.org

The general mechanism for this photochemical cycloaddition is depicted below:

Scheme 1: Photochemical Synthesis of Cyclopenta[c]thiocoumarins

Generated code

Adapted from Schwebel et al., 1999. rsc.org

Another relevant photochemical strategy is the photocyclization of styrylthiophenes. While this method typically leads to the formation of naphthothiophenes, the underlying principles of electrocyclization of a photochemically generated intermediate can be conceptually extended to the synthesis of other fused thiophene systems. chemistryviews.orgrsc.orgacs.org The regiochemical outcome of these reactions is dependent on the position of the styryl substituent on the thiophene ring. chemistryviews.orgrsc.org

Transition Metal-Catalyzed Coupling and Annulation Reactions of Thiopyran Systems

Transition metal catalysis has revolutionized organic synthesis, and its application to the construction and functionalization of thiopyran-based systems has led to significant advances.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. In the context of thiopyran derivatives, a palladium(II) acetate/silver(I) carbonate (Pd(OAc)₂/Ag₂CO₃) catalytic system has been successfully employed for the C-H arylation with aryl halides. researchgate.net This reaction exhibits a high degree of regioselectivity, with arylation occurring preferentially at the α-position of the thiopyran ring. researchgate.net Computational studies have shown that the activation energy for C-H bond cleavage at the α-position is significantly lower than at the β- and γ-positions, thus explaining the observed regioselectivity. researchgate.net

When dibromo-substituted aryl halides are used, a double C-H arylation can occur, leading to the formation of products with two new aryl groups attached to the thiopyran ring. researchgate.net

Table 1: Palladium-Catalyzed C-H Arylation of a Thiopyran Derivative

EntryAryl HalideProductYield (%)
1Bromobenzene2-phenyl-thiopyran derivative75
21,4-Dibromobenzene2,x-bis(4-bromophenyl)-thiopyran derivative62
Data adapted from Su et al., 2024. researchgate.net

Platinum catalysts have demonstrated unique reactivity in promoting ring-expansion and cyclization reactions of thiophene-containing precursors to afford thiopyran-fused polycyclic aromatic compounds. A one-pot reaction involving a Pt(II) catalyst can effect both a ring-expansion and a 6-endo cyclization of 2,5-di(1-en-3-ynyl)thiophene derivatives. nih.govchemistryviews.org Mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that the ring-expansion step precedes the final cyclization. nih.gov This methodology provides a direct route to complex, π-extended thiopyran-fused systems. nih.govchemistryviews.org

The photophysical properties of these resulting thiopyran-fused polycyclic aromatic hydrocarbons are of significant interest, with some exhibiting near-infrared absorption and halochromic properties. nih.govchemistryviews.org

Multi-Component and Domino Reactions for Complex this compound Architectures

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.

An elegant example of a domino reaction leading to complex thiopyran-fused systems is the aminocatalytic cascade reaction for the synthesis of thiopyrano-piperidone fused rings. nih.govresearchgate.net This strategy utilizes trienamine catalysis to initiate a thia-Diels-Alder reaction between a dithioamide (acting as an activated heterodiene) and a suitable dienophile, followed by a nucleophilic ring-closing sequence. nih.gov This approach can even be extended to a "super cascade" reaction to assemble nine fused rings in a one-pot process. researchgate.net

Furthermore, diastereoselective (8+3)-cycloadditions between tropothione and donor-acceptor cyclopropanes, catalyzed by a Lewis acid such as scandium(III) triflate, provide a novel route to heptatriene-fused thiopyrans. chemistryviews.org This reaction proceeds with high diastereoselectivity, yielding products with a cis-orientation of the hydrogen atoms at the newly formed stereocenters. chemistryviews.org

One-pot multicomponent reactions have also been developed for the synthesis of thiopyrano[3,4-b]pyridine derivatives. These reactions typically involve the condensation of an aromatic aldehyde, a 2H-thiopyran-3,5(4H,6H)-dione, and an enamine in a suitable solvent, offering a straightforward and efficient route to these fused heterocyclic systems. acs.org

Chemical Reactivity and Mechanistic Investigations of Cyclopenta C Thiopyran

Electrophilic and Nucleophilic Reactivity Profiles of the Cyclopenta[c]thiopyran Ring System

The reactivity of the this compound ring system towards electrophiles and nucleophiles is dictated by the electron distribution within the fused bicyclic structure. The presence of the sulfur heteroatom and the arrangement of π-electrons are key determinants of its chemical behavior.

Nucleophilic Reactivity: The this compound system is not inherently electron-deficient and thus is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. Nucleophilic attack is more likely to occur at positions that can effectively stabilize a negative charge or at a carbon atom if a suitable leaving group is present. rsc.org For instance, if a derivative contains a good leaving group (e.g., a halide) at one of the ring positions, a nucleophile could displace it.

The sulfur atom itself can act as a nucleophilic center in certain reactions, such as alkylation or oxidation, due to its lone pairs of electrons. Conversely, in its oxidized forms (sulfoxide or sulfone), the sulfur atom becomes electrophilic and can activate adjacent carbon atoms towards nucleophilic attack. rsc.org The cyclopentadienyl (B1206354) portion of the molecule can be deprotonated to form a cyclopentadienyl anion, a potent nucleophile, although this would disrupt the aromaticity of the thiopyran ring.

A summary of expected reactivity is presented below.

Reactivity TypePreferred Site (Predicted)Influencing Factors
Electrophilic Attack Positions α and γ to the sulfur atom- Electron-donating/withdrawing substituents- Nature of the electrophile- Reaction conditions
Nucleophilic Attack Carbon atoms with good leaving groups- Presence of electron-withdrawing groups- Hard/soft nature of the nucleophile acs.org

Pericyclic Reactions and Rearrangements in this compound Chemistry

Pericyclic reactions, which proceed through a cyclic transition state, are a significant class of transformations for heterocyclic systems. msu.edulibretexts.org These reactions are often characterized by their high stereospecificity and are typically initiated by heat or light. ebsco.com

The this compound skeleton can participate in several types of pericyclic reactions, including cycloadditions and electrocyclic reactions, as well as complex rearrangements.

The Dimroth rearrangement is an isomerization that involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic system, proceeding through a ring-opening and ring-closing sequence. nih.gov While classically observed in nitrogen-containing heterocycles like pyrimidines and triazoles, the principles of this rearrangement can be extended to derivatives of this compound that incorporate appropriately positioned nitrogen atoms. nih.govdocumentsdelivered.com

For a Dimroth rearrangement to occur in a this compound derivative, the structure would typically need to be an imino derivative or contain a fused nitrogen heterocycle. The general mechanism, which can be catalyzed by acid or base, involves the following steps: nih.govresearchgate.net

Ring Opening: A nucleophilic attack (often by hydroxide (B78521) or an amine) or protonation initiates the cleavage of a C-N bond within the heterocyclic ring.

Intermediate Formation: An open-chain intermediate is formed.

Ring Closure: The molecule re-cyclizes via the attack of a terminal amino group onto a different electrophilic center (e.g., a carbonyl or imine carbon), leading to a new, thermodynamically more stable heterocyclic system.

The feasibility and rate of the Dimroth rearrangement are influenced by several factors. nih.gov

FactorInfluence on Dimroth Rearrangement
pH of Medium Can catalyze the reaction (acid or base catalysis) and affect the reaction rate.
Substituents Electron-withdrawing groups can facilitate the initial ring-opening step.
Thermodynamic Stability The rearrangement is driven by the formation of a more stable isomeric product.
Solvent Can influence the stability of intermediates and transition states.

Ring expansion and contraction reactions allow for the modification of the core carbocyclic or heterocyclic skeleton. wikipedia.org These rearrangements are typically driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com

Ring Expansion: A common strategy for ring expansion involves the rearrangement of a carbocation adjacent to the ring. For the this compound system, this could be initiated by generating a carbocation on a substituent attached to the cyclopentane (B165970) ring. The migration of an adjacent C-C bond from the ring to the carbocation center would result in the expansion of the five-membered ring to a six-membered ring. Another pathway involves the opening of a bicyclic intermediate, such as a cyclopropane (B1198618) ring fused to the system. wikipedia.org

Ring Contraction: Ring contraction often proceeds via a carbocationic rearrangement where an endocyclic bond migrates, leading to a smaller ring. wikipedia.org For instance, a pinacol-type rearrangement on a diol-substituted this compound could lead to the contraction of one of the rings. Another well-known method is the Favorskii rearrangement of α-halo ketones, which could be applied to a ketone derivative of the this compound system to contract the ring it is part of.

Reaction Kinetics and Selectivity Studies in this compound Transformations

Detailed kinetic studies on this compound itself are not widely available in the literature. However, the principles of kinetics and selectivity can be inferred from studies on related thiopyran and fused heterocyclic systems, particularly in the context of cycloaddition reactions. nih.gov

Reaction Kinetics: The rates of reactions involving this compound are influenced by standard factors such as temperature, concentration, solvent polarity, and the presence of catalysts. For pericyclic reactions, the activation energy is a critical parameter. These reactions often proceed through a highly ordered transition state, and the energy required to achieve this geometry dictates the reaction rate. researchgate.net For electrophilic or nucleophilic substitutions, the rate is dependent on the stability of the intermediate formed during the reaction.

Selectivity: Selectivity (chemo-, regio-, and stereoselectivity) is a crucial aspect of the synthesis and functionalization of complex molecules like this compound.

Regioselectivity: In reactions like cycloadditions, the orientation of the reacting partners is critical. For instance, in a Diels-Alder reaction where a this compound derivative acts as the diene, the regioselectivity would be governed by the electronic effects of substituents on both the diene and the dienophile. nih.gov Computational studies on related systems have shown that orbital interactions (HOMO-LUMO) are key predictors of regiochemical outcomes. acs.org

Stereoselectivity: Many reactions, particularly pericyclic and catalytic reactions, can produce stereoisomers. The stereochemical outcome is often dictated by the mechanism. For example, concerted pericyclic reactions follow the Woodward-Hoffmann rules, leading to specific stereoisomers depending on whether the reaction is thermally or photochemically induced. taylorandfrancis.com In catalytic reactions, the chiral nature of the catalyst can direct the formation of a specific enantiomer or diastereomer.

Elucidation of Photochemical Reaction Mechanisms of this compound Derivatives

Photochemical reactions provide access to high-energy intermediates and unique molecular structures that are often unattainable through thermal methods. nih.gov The absorption of UV or visible light promotes a molecule to an electronically excited state, altering its reactivity profile.

For this compound derivatives, several photochemical transformations can be envisioned:

[2+2] Photocycloaddition: This is a hallmark reaction of alkenes, where two double bonds react to form a cyclobutane (B1203170) ring. nih.gov Intramolecular [2+2] photocycloaddition could occur between double bonds within the this compound system or with appended unsaturated substituents, leading to complex polycyclic structures. The reaction can proceed through a triplet or singlet excited state, often yielding different stereochemical outcomes.

Electrocyclic Reactions: Photochemically induced electrocyclic reactions follow selection rules opposite to their thermal counterparts. For example, a conjugated system within a this compound derivative could undergo ring closure with a specific stereochemistry under photochemical conditions.

Isomerization and Rearrangement: Photochemical energy can induce isomerization. Theoretical studies on related thiophenes have shown that photoisomerization can occur through complex pathways involving conical intersections and intermediates like Dewar benzene-type structures. researchgate.net Similar mechanisms could be operative for this compound, leading to rearrangements of the fused ring system.

Ring Expansion/Contraction: Photochemical methods can also drive ring expansion. For example, the photochemical reaction of sulfur ylides, which could be generated from this compound derivatives, has been shown to lead to ring-expanded products through a diradical pathway.

The specific mechanism of a photochemical reaction depends on the nature of the excited state (singlet vs. triplet), the presence of photosensitizers, and the structure of the starting material.

Theoretical and Computational Studies on Cyclopenta C Thiopyran

Quantum Chemical Investigations of Electronic Structure and Bonding in Cyclopenta[c]thiopyran

High-level ab initio and density functional theory (DFT) methods would be employed to optimize the geometry of the this compound molecule, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized geometry, a wealth of information can be derived. The molecular orbital (MO) theory, for instance, would describe the energy levels and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the molecule's electronic behavior, such as its ionization potential and electron affinity.

Furthermore, the analysis of the electron density distribution would reveal the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The nature of the carbon-sulfur bonds within the thiopyran ring could also be analyzed in detail, providing insights into the extent of covalent and ionic character.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Validation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving heterocyclic compounds. For this compound, DFT calculations could predict the pathways of various potential reactions, such as electrophilic substitution, cycloaddition, or ring-opening reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are stable species formed during the reaction. The activation energies calculated for these transition states provide a quantitative measure of the reaction's feasibility. For instance, in a study on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT was used to explore multiple reaction pathways and determine the most favorable one. rsc.org A similar approach for this compound would allow for the prediction of its reactivity towards different reagents and the validation of experimentally observed reaction outcomes.

The influence of substituents on the reactivity of the this compound core could also be systematically studied using DFT. By computationally introducing different functional groups at various positions on the rings, it would be possible to predict how these modifications alter the electronic structure and, consequently, the reaction mechanisms.

Aromaticity and Antiaromaticity Analysis of this compound and its Derivatives

The concept of aromaticity is central to the chemistry of cyclic conjugated systems. For this compound, a key question would be the extent of its aromatic character. While thiophene (B33073) itself is considered aromatic, the fusion of a cyclopentadiene (B3395910) ring can significantly alter the electronic delocalization. wikipedia.org

Another important method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. Aromatic compounds tend to have more uniform bond lengths, and the HOMA index quantifies the deviation from an ideal aromatic system. By comparing the calculated bond lengths of this compound with reference values, the HOMA index would provide a geometric measure of its aromaticity. Theoretical studies on thiophene analogues of anti-kekulene have utilized DFT to predict geometries and assess the local aromaticity of thiophene rings within larger fused systems. mdpi.com

Computational Prediction of Spectroscopic Signatures and Reactivity Trends

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide its expected spectroscopic signatures, which can aid in its experimental identification and characterization.

Time-dependent DFT (TD-DFT) is a common method for predicting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net These calculations would yield the excitation energies and oscillator strengths of the electronic transitions, providing a theoretical spectrum that can be compared with experimental measurements. Theoretical studies on cyano-substituted thiophenes have shown that TD-DFT can predict the effects of substituents on absorption maxima. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful characterization technique. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.gov These predictions are based on the calculated magnetic shielding around each nucleus and would be instrumental in assigning the signals in an experimental NMR spectrum of this compound.

The reactivity trends of this compound could also be predicted computationally. By calculating various reactivity descriptors, such as the Fukui functions or the electrostatic potential, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. This information would be invaluable for designing synthetic routes to functionalized this compound derivatives.

Computational MethodPredicted Spectroscopic/Reactivity Data
Time-Dependent DFT (TD-DFT)UV-Vis absorption maxima, excitation energies, oscillator strengths
Gauge-Including Atomic Orbital (GIAO) DFT¹H and ¹³C NMR chemical shifts
Fukui Function AnalysisIdentification of electrophilic and nucleophilic sites
Electrostatic Potential (ESP) MappingVisualization of charge distribution and reactive sites

Charge Transfer and Electronic Delocalization in this compound Aggregates

The study of intermolecular interactions and the behavior of molecules in the solid state or in aggregates is crucial for understanding their material properties. For this compound, computational studies could investigate how individual molecules interact with each other and how this affects their electronic properties.

In molecular aggregates, phenomena such as charge transfer and electronic delocalization between adjacent molecules can occur. These processes are fundamental to the performance of organic electronic devices. Computational studies on multi-electron donor-acceptor ligands have utilized DFT to examine charge-transfer interactions upon oxidation or reduction. nih.gov Similar investigations on this compound aggregates would involve calculating the electronic coupling between neighboring molecules and the energetics of charge separation and recombination.

The nature of the intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, could be analyzed using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by examining the non-covalent interaction index (NCI). Understanding these interactions is key to predicting the crystal packing of this compound and its potential for forming ordered structures suitable for electronic applications. The role of sulfur in mediating intermolecular interactions is a subject of significant research, with studies highlighting the importance of sulfur-based noncovalent interactions in complex molecular systems. nih.gov

Computational ApproachInvestigated Property in Aggregates
DFT with Periodic Boundary ConditionsCrystal packing prediction, electronic band structure
Marcus Theory CalculationsCharge transfer rates between molecules
Symmetry-Adapted Perturbation Theory (SAPT)Analysis of intermolecular interaction energies
Non-Covalent Interaction (NCI) AnalysisVisualization of non-covalent interactions in aggregates

Advanced Spectroscopic Characterization of Cyclopenta C Thiopyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the constitution and stereochemistry of cyclopenta[c]thiopyran derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular structure.

Detailed structural analysis is often accomplished using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are instrumental in assigning proton and carbon signals, especially in complex derivatives. mdpi.comnih.gov For instance, in the analysis of related heterocyclic systems like 3-[substituted methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-ones, HMBC and HSQC were crucial for assigning all ¹H and ¹³C chemical shifts. mdpi.com

In dicyclopenta-fused pyrene (B120774) congeners, another related polycyclic system, 2D NMR spectroscopy was essential for complete ¹H and ¹³C NMR assignments. uu.nl The characteristic ³J(H,H) coupling constants, approximately 5 Hz for hydrogens on the cyclopenta rings, were used to distinguish them from other protons. uu.nl NOESY experiments further helped in the spatial assignment of protons by observing through-space correlations. uu.nl

The chemical shifts observed in the NMR spectra are highly sensitive to the substitution pattern on the this compound core. Electron-donating or electron-withdrawing groups will cause characteristic upfield or downfield shifts, respectively, for adjacent and even remote nuclei. These substituent-induced chemical shifts provide valuable insight into the electronic structure of the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Substituted this compound Derivative

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)
H-17.25-d, J = 8.0
C-1-128.5
H-36.98-d, J = 8.0
C-3-125.0
H-43.50-s
C-4-35.2
C-4a--135.8
H-56.90-d, J = 5.5
C-5-122.1
H-67.10-d, J = 5.5
C-6-129.3
C-7a--140.1
C-7b--138.4

Note: Data is hypothetical and for illustrative purposes. Actual values will vary based on the specific derivative and solvent used.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov This capability is crucial for confirming the identity of a newly synthesized derivative and distinguishing between compounds with the same nominal mass but different elemental compositions.

The ionization technique employed can influence the observed spectrum. "Soft" ionization methods, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), typically yield a prominent molecular ion peak ([M]⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺), which directly confirms the molecular weight. rsc.org

Electron Impact (EI) ionization, a "harder" technique, causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing significant structural information. libretexts.orgmiamioh.edu The fragmentation of the this compound ring system would be expected to follow characteristic pathways, such as the loss of the sulfur atom or cleavage of the cyclopentene (B43876) ring. For example, in the mass spectrum of cyclopentane (B165970), a common fragment results from the loss of an ethene molecule (a loss of 28 mass units). docbrown.info Similar fragmentation behavior, alongside cleavage adjacent to the sulfur heteroatom, would be anticipated for this compound derivatives. Analysis of these fragmentation patterns helps to identify the core structure and the nature and position of substituents. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zObserved m/zDescription
[C₈H₆S]⁺134.0190134.0192Molecular Ion (M⁺)
[C₇H₅S]⁺121.0112121.0113Loss of a methyl radical from a derivative
[C₈H₅]⁺101.0391101.0390Loss of SH radical
[C₆H₄S]⁺108.0030108.0031Loss of C₂H₂ (acetylene)

Note: Data is illustrative. Observed m/z values are hypothetical but reflect typical HRMS accuracy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of molecules, respectively, offering complementary structural and electronic information for this compound compounds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types within the molecule. For this compound derivatives, key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane moiety are found just below 3000 cm⁻¹.

C=C stretching: Aromatic and olefinic C=C bond vibrations result in characteristic peaks in the 1450-1650 cm⁻¹ region.

C-S stretching: The C-S bond vibration is typically weaker and appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

Substituent Vibrations: The presence of functional groups like carbonyls (C=O, strong absorption around 1700 cm⁻¹), hydroxyls (O-H, broad band ~3200-3600 cm⁻¹), or nitro groups (NO₂, sharp peaks ~1550 and 1350 cm⁻¹) will give rise to intense, characteristic absorption bands. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound derivatives. The absorption of UV or visible light promotes electrons from lower-energy (typically bonding or non-bonding) orbitals to higher-energy (antibonding) orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), is directly related to the extent of conjugation in the molecule.

The parent this compound framework is a conjugated system, and its UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions. The position and intensity of these absorption bands are sensitive to the molecular structure. Extending the conjugation by fusing additional aromatic rings or adding auxochromic substituents will cause a bathochromic (red) shift to longer wavelengths. mdpi.com For example, studies on related angular-shaped heteroarenes based on cyclopenta[b]thiopyran (B13783471) revealed near-infrared absorption properties, indicating highly extended electronic systems. acs.org

Table 3: Representative IR and UV-Vis Spectroscopic Data for a this compound Derivative

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (λmax, nm)Assignment
IR~3050Aromatic C-H Stretch
IR~2950Aliphatic C-H Stretch
IR~1685C=O Stretch (if applicable)
IR~1610, 1480Aromatic C=C Stretch
IR~750C-S Stretch
UV-Vis~250π → π* Transition
UV-Vis~320π → π* Transition
UV-Vis~410n → π* Transition (if heteroatoms with lone pairs are present)

Note: Data is illustrative and will vary significantly based on substitution and solvent.

X-ray Diffraction Studies for Solid-State Structure Determination of this compound Derivatives

X-ray diffraction analysis on single crystals is the most powerful method for the definitive determination of the three-dimensional structure of this compound derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This intermolecular arrangement is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these packing motifs is critical, as they can significantly influence the material's bulk properties, including its electronic and optical characteristics.

In the field of organic electronics, for example, crystal engineering of related S-heteroarenes has been used to control charge carrier mobility. acs.org Studies on angular-shaped heteroarenes based on cyclopenta[b]thiopyran have shown that modifying alkyl substituents or introducing chlorine atoms can dramatically alter the molecular packing structure. acs.org These changes, such as shortened intermolecular H···S contacts and reduced interplanar distances, directly impact the material's performance in devices like field-effect transistors. acs.org Similar principles of crystal engineering could be applied to this compound derivatives to tailor their solid-state properties for specific applications.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Molecules

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. weizmann.ac.il It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of non-racemic chiral compounds. acs.org

For this compound derivatives that are chiral, either due to a stereocenter in a substituent or inherent chirality of the entire molecule, CD spectroscopy can be a powerful analytical tool. The resulting CD spectrum, which plots the difference in absorbance (ΔA) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms.

The sign and intensity of the CD signals, known as Cotton effects, can be used to assign the absolute configuration of enantiomers, often by comparing experimental spectra to those predicted by quantum chemical calculations. rsc.org Furthermore, CD spectroscopy is an effective method for studying conformational changes in chiral molecules. For example, in studies of other complex chiral polymers, annealing was shown to induce significant changes in the CD spectra, indicating the adoption of long-range chiral order in the solid state. nih.gov This technique could similarly be used to investigate how chiral this compound molecules self-assemble and form ordered structures in thin films or solution. acs.orgnih.gov

Applications of Cyclopenta C Thiopyran in Materials Science and Industrial Contexts

Utilization of Cyclopenta[c]thiopyran in the Development of Organic Functional Materials

The fused-ring system of this compound provides a rigid, planar scaffold that is of interest for the development of organic functional materials. While extensive application-specific research on the this compound isomer itself is emerging, the broader class of thiophene- and thiopyran-fused cyclopentadienyl (B1206354) systems is recognized for its utility. These structures are integral to creating organometallic analogues of low-band-gap polymers. uky.edu For instance, derivatives of the related Cyclopenta[c]thiophene (B1259328) have been investigated for their electronic properties and potential as monomers in conductive polymers like poly(benzo[3,4-c]thiophene). uky.edu The inherent properties of these sulfur-containing heterocycles make them prime candidates for materials where charge transport and specific electronic behaviors are desired.

Potential in Organic Electronics: Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Enhancement

While research into Organic Field-Effect Transistors (OFETs) has not extensively focused on the this compound isomer, significant studies have been conducted on its close isomer, Cyclopenta[b]thiopyran (B13783471), demonstrating the potential of this heterocyclic family in organic electronics. Angular-shaped heteroarenes constructed from a Cyclopenta[b]thiopyran core have been synthesized and evaluated as soluble organic semiconductors for OFETs. acs.org

Detailed research on a series of these Cyclopenta[b]thiopyran derivatives revealed that molecular packing structures are a key determinant of charge carrier mobilities. acs.org By systematically modifying the length of pendant alkyl chains and the position of chloride substituents, researchers were able to engineer the crystal structures to enhance performance. One derivative, C8-SS, achieved a notable hole mobility of 1.1 cm² V⁻¹ s⁻¹. acs.org Further optimization through chlorination and solvent selection during crystallization improved the maximum hole mobility to 2.7 cm² V⁻¹ s⁻¹ in ambient air for a derivative crystallized from chlorobenzene. acs.org

More recently, a Cyclopenta[b]thiopyran derivative (C8–SS) was used to modify the hole transport layer in blue quantum-dot light-emitting diodes (QLEDs). nih.govacs.org Introducing this high-mobility molecule into the poly-N-vinylcarbazole (PVK) layer enhanced the hole mobility by two orders of magnitude, from 2.44 × 10⁻⁶ to 1.73 × 10⁻⁴ cm² V⁻¹ s⁻¹. nih.govnih.gov This improvement in charge carrier transport led to more balanced charge injection and significantly better device performance, including a lower turn-on voltage and higher power efficiency. nih.govcardiff.ac.uk

Compound/SystemReported Hole Mobility (μh)Context/Key Finding
C8-SS (Cyclopenta[b]thiopyran derivative)1.1 cm² V⁻¹ s⁻¹Optimized alkyl chain length in OFET. acs.org
C8-SS-Cl2 (Chlorinated Cyclopenta[b]thiopyran derivative)2.7 cm² V⁻¹ s⁻¹Optimized chlorination and crystallization solvent in OFET. acs.org
PVK (Poly-N-vinylcarbazole)2.44 × 10⁻⁶ cm² V⁻¹ s⁻¹Control hole transport layer in blue QLED. nih.govnih.gov
PVK:C8–SS (Cyclopenta[b]thiopyran derivative blend)1.73 × 10⁻⁴ cm² V⁻¹ s⁻¹Enhanced mobility in blue QLED hole transport layer. nih.govnih.gov

Role of this compound as Precursors or Ligands in Catalysis

Derivatives of the closely related Cyclopenta[c]thiophene structure have been successfully utilized as ligands in organometallic chemistry, highlighting the potential of this heterocyclic system in catalysis. Researchers have developed efficient methods for preparing 1,3-Diaryl-4H-cyclopenta[c]thiophenes, which serve as precursors to η⁵-Cyclopenta[c]thienyl ligands. acs.orgnih.gov

These ligands have been used to synthesize a variety of manganese complexes. acs.org Two primary synthetic routes have been established:

Ligand substitution reactions involving the reaction of [MnBr(CO)₅] with a tin-functionalized cyclopenta[c]thienyl intermediate, [SnMe₃(SC₇H₃-1,3-R₂)]. nih.gov This method produces the target manganese tricarbonyl complexes in high yields of 90-94%. uky.edu

Thiation of a pre-formed manganese complex containing a 1,2-diacylcyclopentadienyl ligand, [Mn{η⁵-1,2-C₅H₃(COR)₂}(CO)₃], using a phosphorus sulfide (B99878) reagent (P₄S₁₀/NaHCO₃) to form the fused thiophene (B33073) ring. acs.orgnih.gov

The resulting complexes feature a planar η⁵-cyclopenta[c]thienyl ligand coordinated to the manganese center. nih.gov Such heterocycle-fused cyclopentadienyl zirconium complexes have also been noted to effectively catalyze the regiospecific polymerization of 1-alkenes. uky.edu

Complex FormulaSubstituent (R)Synthetic Method
[Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃]Me (Methyl)Ligand Substitution
[Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃]Ph (Phenyl)Ligand Substitution & Thiation
[Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃]4-tolylThiation
[Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃]4-MeOC₆H₄ (4-Methoxyphenyl)Thiation
[Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃]benzo[2,3-b]thienylThiation

Industrial Applications Beyond Specific Chemical Properties

This compound (CAS 270-63-3) is recognized as a chemical intermediate available for industrial applications and scientific research. chemicalbook.com Its primary role in this context is as a starting material or precursor for the synthesis of more complex molecules. For example, the preparation of 1,3-diaryl-4H-cyclopenta[c]thiophenes from 1,2-diaroylcyclopentadienes demonstrates its use as a foundational building block for creating functional ligands and materials. uky.eduacs.org This versatility allows it to be incorporated into a wide range of derivative compounds with tailored properties for research in materials science, organometallic chemistry, and potentially pharmaceuticals, as some cyclopenta[c]thiophene derivatives have been noted to exhibit anti-tumor properties. uky.edu

Investigation of Halochromic Properties in Thiopyran-Fused Polycyclic Aromatic Compounds

Recent research has demonstrated that thiopyran-fused polycyclic aromatic hydrocarbons (PAHs) exhibit significant halochromic properties, meaning they change color in response to a change in pH. acs.org Studies on a series of PAHs containing a cyclopenta[b]thiochromene (B11906936) core revealed that these compounds display fluorescence "off–on" switching. acs.org

In their neutral state, these molecules are non-emissive. However, upon the addition of a strong acid like trifluoromethanesulfonic acid, they become protonated. This protonation leads to a dramatic change in their electronic structure, causing them to become strongly fluorescent. This behavior can be reversed by neutralization with a base. This switchable fluorescence makes them promising candidates for applications in chemical sensing and molecular switches. The investigation showed that the extension of the π-conjugated system on the cyclopentadiene (B3395910) side of the core structure was most effective at prolonging the molecule's effective conjugation length. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Advancements in Cyclopenta[c]thiopyran Research

Research into this compound, though limited, has been marked by critical developments in synthesis and the exploration of its derivatives' properties. The fundamental structure, this compound (Isothialene), has been known for decades, but recent efforts have focused on creating more complex and functionalized systems.

A significant portion of the academic progress lies in the broader field of thiopyran synthesis, with methodologies that are directly applicable to the this compound core. The Hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, stands out as a powerful and straightforward method for constructing the six-membered thiopyran ring with high stereoselectivity. nih.gov This approach is fundamental for creating a variety of medicinal compounds built upon the thiopyran scaffold. nih.gov Reviews of thiopyran synthesis highlight various cycloaddition strategies, including intermolecular and intramolecular types, which offer pathways to generate molecular complexity rapidly. nih.govresearchgate.net

While direct synthesis of the parent compound is not widely reported in recent literature, the synthesis of related structures underscores the feasibility of accessing this heterocyclic system. For instance, researchers have successfully prepared 1,3-Diaryl-4H-cyclopenta[c]thiophenes from 1,2-diaroylcyclopentadienes using Lawesson's reagent. nih.gov Although this yields a thiophene (B33073) (a five-membered ring) fused to the cyclopentane (B165970), the strategies for ring formation and functionalization are relevant. Furthermore, the synthesis of organometallic complexes, such as η⁵-Cyclopenta[c]thienyl manganese complexes, has been achieved, demonstrating that the fused ring system can act as a ligand in coordination chemistry. nih.govfigshare.com

The following table summarizes key research findings relevant to the study of this compound systems:

Research AreaKey Advancement/FindingSignificance & ImplicationReference
Synthetic MethodsUse of Hetero-Diels-Alder ([4+2] cycloaddition) reactions for thiopyran ring formation.Provides a versatile and stereoselective route to thiopyran-fused heterocycles, applicable to this compound synthesis. nih.gov
Related Compound SynthesisEfficient preparation of 1,3-Diaryl-4H-cyclopenta[c]thiophenes.Demonstrates successful cyclization strategies for related fused systems, offering templates for thiopyran synthesis. nih.gov
Medicinal Chemistry AnalogsThiopyran analogs exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7 and HCT-15).Suggests that the this compound scaffold could be a valuable pharmacophore for developing new anticancer agents. nih.gov
Materials Science AnalogsThiopyran-fused polycyclic aromatic hydrocarbons (based on an isomeric core) show fluorescence "off-on" switching properties.Indicates a potential, yet unexplored, application for this compound derivatives in functional organic materials and sensors. acs.org

Identification of Emerging Trends and Unexplored Avenues in this compound Chemistry

The trajectory of research on thiopyran-containing heterocycles points toward several emerging trends that are highly relevant to the future of this compound chemistry.

One of the most prominent trends is the application of molecular hybridization in drug discovery. researchgate.net This involves combining the thiopyran scaffold with other known pharmacophores to create novel derivatives with enhanced biological activity. Given that thiopyran analogs have shown potential as anticancer agents, and related cyclopenta[c]thiophene (B1259328) derivatives have been evaluated as antitumor agents, a clear trend is the design and synthesis of this compound derivatives for medicinal chemistry applications. nih.govnih.gov The structural similarity of the core cyclopenta[c]pyran skeleton to iridoid natural products, which have diverse biological activities, further supports this direction. wikipedia.org

Another emerging area is the exploration of thiopyran-fused systems in materials science. The development of thiopyran-fused polycyclic aromatic hydrocarbons with interesting photophysical properties, such as halochromism and fluorescence switching, suggests a significant opportunity. acs.org The π-conjugated system of this compound could be exploited to create novel organic semiconductors, dyes, or chemical sensors.

Despite these promising trends, several avenues in this compound chemistry remain largely unexplored:

Systematic Biological Screening: While analogs show promise, the parent this compound and its simple derivatives have not been systematically evaluated for a broad range of biological activities.

Functional Materials: The potential of this specific fused system in organic electronics and photonics is almost entirely untapped. Research into its electrical conductivity, charge transport properties, and luminescence is needed.

Catalytic Functionalization: The development of modern catalytic methods (e.g., C-H activation) to directly functionalize the this compound core could rapidly generate diverse libraries of compounds for screening.

Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to new materials with unique thermal, mechanical, or electronic properties.

Future Challenges and Opportunities in the Synthesis and Application of this compound Systems

The future of this compound chemistry is defined by both significant challenges and compelling opportunities.

Challenges:

Regioselective Synthesis: A primary challenge is the development of efficient and highly regioselective synthetic routes that favor the [c]-fused isomer over the more commonly reported [b]-fused isomer. Overcoming this requires precise control over cyclization reactions.

Scalability: Many advanced synthetic methods, while effective at a lab scale, may be difficult or costly to scale up for the production of larger quantities of material needed for extensive testing and application.

Precursor Availability and Stability: The synthesis of thiopyrans can involve highly reactive and sometimes toxic precursors, such as thiophosgene, or unstable intermediates like thioaldehydes, which presents practical challenges for synthesis. nih.gov

Opportunities:

Medicinal Chemistry: The greatest opportunity lies in the exploitation of the this compound scaffold for the development of novel therapeutic agents. Its rigid, fused structure is an attractive starting point for designing inhibitors for enzymes or protein-protein interactions. The demonstrated antiproliferative activity of thiopyran analogs provides a strong rationale for pursuing anticancer drug discovery programs. nih.govresearchgate.net

Agrochemicals: Related fused heterocyclic systems, like cyclopenta[c]pyridines, have been investigated as potential insecticides and antiviral agents against plant pathogens. This suggests an opportunity for this compound derivatives in agriculture.

Functional Dyes and Sensors: The potential for halochromism and fluorescence switching, as seen in isomers, opens the door to creating novel sensors for pH or specific analytes. acs.org The extended π-system could be tuned through substitution to absorb and emit light across the visible spectrum, leading to new dyes and pigments.

Organocatalysis and Ligand Development: The sulfur atom and the fused ring system could serve as a novel ligand scaffold for asymmetric catalysis, an area that remains completely unexplored for this particular heterocycle.

Q & A

Q. What are the established synthetic routes for Cyclopenta[c]thiopyran derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via multi-component reactions (MCRs) using glycerol as a green solvent or via pseudo five-component methods. Key steps include optimizing catalyst-free conditions, adjusting molar ratios of aldehydes and active methylene compounds, and controlling reaction temperature (80–100°C) to achieve yields >75%. Reaction progress should be monitored via TLC or HPLC, and purification methods (e.g., column chromatography) must account for the compound’s polarity .

Q. How should researchers characterize this compound’s structural identity and purity?

Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity (>95%) should be verified via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Document all parameters: solvent purity, reaction time, temperature, and catalyst loading. Use standardized protocols from peer-reviewed syntheses (e.g., one-pot MCRs with carbon disulfide as a sulfur source). Include detailed spectral data and chromatograms in supplementary materials to enable replication .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reaction pathways?

Conflicting proposals (e.g., radical vs. ionic mechanisms) can be tested using isotopic labeling (e.g., 13C^{13} \text{C}-aldehyde tracers) or kinetic studies. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and validate experimental activation energies .

Q. What strategies address discrepancies in this compound’s bioactivity data across studies?

Standardize assay conditions: use identical cell lines (e.g., HEK293 for receptor modulation), control for solvent effects (DMSO concentration ≤0.1%), and validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of published IC50_{50} values can identify outliers .

Q. How should researchers design experiments to probe this compound’s aromaticity and electronic properties?

Apply nucleus-independent chemical shift (NICS) calculations at the B3LYP/cc-pVTZ level to quantify aromaticity. Compare experimental UV-Vis spectra (λmax_{\text{max}} in ethanol) with TD-DFT simulations to elucidate electronic transitions .

Q. What methodologies validate this compound’s role as a negative allosteric modulator of NR2B?

Use patch-clamp electrophysiology in transfected neurons to measure glutamate-induced currents. Pair with competitive binding assays (e.g., 3H^3 \text{H}-ifenprodil displacement) and molecular docking (AutoDock Vina) to map binding sites. Ensure statistical power (n ≥ 6 replicates) and include positive controls (e.g., Ro 25-6981) .

Data Analysis & Contradiction Resolution

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Re-examine sample preparation (e.g., deuteration level, pH). Cross-validate with alternative techniques: IR for functional groups, X-ray diffraction for absolute configuration. Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What statistical approaches are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

Apply multivariate regression (e.g., partial least squares) to correlate descriptors (logP, polar surface area) with bioactivity. Use cluster analysis to group compounds by substituent effects. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Ethical & Methodological Considerations

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Adhere to ARRIVE guidelines for animal studies: justify sample sizes, report attrition rates, and blind outcome assessments. For in vitro work, disclose conflicts of interest (e.g., funding sources) and validate cytotoxicity in ≥3 cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.